1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol
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Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound that features a benzimidazole ring attached to a hexane chain with six hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Hexane Chain: The hexane chain with hydroxyl groups can be introduced through a multi-step process involving the protection and deprotection of hydroxyl groups, followed by coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under appropriate conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexane-1,2,3,4,5,6-hexanoic acid .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways . This can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol: Similar structure but with different substitution patterns on the benzimidazole ring.
1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentanol: Similar structure but with a shorter carbon chain.
Uniqueness
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is unique due to its specific arrangement of hydroxyl groups and the length of the carbon chain, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
7596-30-7 |
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Molecular Formula |
C13H18N2O6 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C13H18N2O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-21H,5H2,(H,14,15) |
InChI Key |
CYKWATZSCQBYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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